6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine 6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18644062
InChI: InChI=1S/C8H6BrClN4/c1-3-4-2-12-8(10)14-7(4)13-6(11)5(3)9/h2H,1H3,(H2,11,12,13,14)
SMILES:
Molecular Formula: C8H6BrClN4
Molecular Weight: 273.52 g/mol

6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine

CAS No.:

Cat. No.: VC18644062

Molecular Formula: C8H6BrClN4

Molecular Weight: 273.52 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine -

Specification

Molecular Formula C8H6BrClN4
Molecular Weight 273.52 g/mol
IUPAC Name 6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine
Standard InChI InChI=1S/C8H6BrClN4/c1-3-4-2-12-8(10)14-7(4)13-6(11)5(3)9/h2H,1H3,(H2,11,12,13,14)
Standard InChI Key KLYZERWPNSRHAR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC2=NC(=NC=C12)Cl)N)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrido[2,3-d]pyrimidine core, a bicyclic system comprising a pyridine ring fused to a pyrimidine ring. Key substituents include:

  • Bromo at position 6, enhancing electrophilic reactivity.

  • Chloro at position 2, contributing to steric and electronic modulation.

  • Methyl at position 5, influencing hydrophobicity.

  • Amine at position 7, enabling hydrogen bonding and nucleophilic interactions .

The molecular structure is represented as:

C8H6BrClN4(Molecular Weight=273.52g/mol)[5][9]\text{C}_8\text{H}_6\text{BrClN}_4 \quad (\text{Molecular Weight} = 273.52 \, \text{g/mol})[5][9]

Physicochemical Characteristics

PropertyValueSource
Boiling Point364.2±42.0C364.2 \pm 42.0^\circ \text{C}
DensityNot reported
SolubilityLimited data (suspected low)
LogP (Partition Coeff.)2.33

Synthesis and Manufacturing

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at positions 6 and 2 without side reactions.

  • Purification: Separating isomers or byproducts, a common issue in halogenated heterocycle synthesis .

Applications in Pharmaceutical Research

Comparative Analysis with Analogues

CompoundStructure DifferencesApplications
Palbociclib Intermediate (CAS 1016636-76-2)Cyclopentyl at position 8, ketone at 7CDK4/6 inhibition
Target Compound (CAS 1908455-60-6)Amine at position 7, no cyclopentylResearch intermediate

The absence of a cyclopentyl group and presence of an amine may reduce steric hindrance, potentially altering target selectivity.

ParameterDetailsSource
Hazard StatementsP261, P264, P270, P271, P280
Safety MeasuresUse PPE, avoid inhalation

The compound is classified as toxic if swallowed (H301) and requires handling in a fume hood with gloves and eye protection .

Future Research Directions

Biological Screening

Priority areas include:

  • Kinase Inhibition Assays: Testing against CDK4/6, EGFR, or other oncology targets.

  • SAR Studies: Modifying the amine group to optimize binding affinity and selectivity.

Process Chemistry

  • Green Synthesis: Exploring catalytic methods to reduce bromine/chlorine waste.

  • Crystallography: Resolving crystal structures to guide rational design.

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